molecular formula C15H21ClN2O2 B4759993 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine

1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine

Cat. No. B4759993
M. Wt: 296.79 g/mol
InChI Key: RMSVOBZVMBRGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It was developed by Pfizer as a potential anti-cancer drug and has been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine works by inhibiting the activity of VEGFR-2, a receptor that plays a critical role in the formation of new blood vessels (angiogenesis). By inhibiting VEGFR-2, 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine blocks the growth of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and physiological effects:
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, it has also been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of other signaling pathways involved in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine in lab experiments is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis and cancer growth. However, one limitation is that its efficacy may be limited to certain types of cancer and may not be effective in all patients.

Future Directions

There are several future directions for research on 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine. One potential area of study is the development of combination therapies that target multiple signaling pathways involved in cancer growth and metastasis. Another area of research is the identification of biomarkers that can predict response to 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine and other anti-angiogenic therapies. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine in cancer patients.

Scientific Research Applications

1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and prostate cancer. Clinical trials have also been conducted to evaluate its efficacy in treating various types of cancer, including renal cell carcinoma and glioblastoma.

properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-14(20-13-6-4-5-12(16)11-13)15(19)18-9-7-17(2)8-10-18/h4-6,11,14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVOBZVMBRGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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